Dehydronifedipine, also known as dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, is a yellow crystalline powder. [, ] It is the primary metabolite of nifedipine, a calcium channel blocker primarily used in the treatment of hypertension and angina. [, , , , ] In scientific research, dehydronifedipine serves as a valuable tool for studying the activity and interactions of specific drug-metabolizing enzymes, particularly cytochrome P450 3A4 (CYP3A4). [, , , , , , , ]
The synthesis of Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate can be achieved through a multi-step reaction process known as the Hantzsch reaction. This method involves the condensation of various reactants under controlled conditions.
The molecular structure of Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate features a pyridine ring substituted with two methyl groups and a nitrophenyl group at specific positions.
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate participates in various chemical reactions primarily involving oxidation and nucleophilic substitution.
The primary reagents for its oxidative transformation include cytochrome P450 enzymes such as CYP3A4 and CYP3A5 under physiological conditions .
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate acts primarily as an antagonist of L-type calcium channels.
The compound inhibits voltage-gated L-type calcium channels located in vascular smooth muscle and myocardial cells. This action leads to vasodilation and decreased myocardial contractility.
The mechanism involves blocking calcium influx through these channels during depolarization events in cardiac and smooth muscle cells, effectively reducing blood pressure and alleviating angina symptoms.
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate exhibits several notable physical and chemical properties:
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate has several important applications:
1,4-Dihydropyridine (1,4-DHP) derivatives represent a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring where nitrogen atoms at positions 1 and 4 are bridged by two sp³-hybridized carbon atoms. This non-aromatic, boat-conformed structure enables distinctive redox behavior and stereoelectronic properties critical for interacting with biological targets. The core template features substituent positions (C2, C3, C5, C6, and C4) that modulate pharmacological profiles. Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate exemplifies this architecture, with methyl groups at C2/C6 and ester moieties at C3/C5 creating electron-donating regions. The C4 position accommodates an aryl group (e.g., 2-nitrophenyl), directly influencing target specificity and potency [2] [6].
Table 1: Structural Components of 1,4-DHP Derivatives and Their Functional Roles
Position | Representative Substituents | Functional Role | Impact on Bioactivity |
---|---|---|---|
C2/C6 | Methyl, ethyl | Steric bulk | Modulates calcium channel binding affinity |
C3/C5 | Methoxycarbonyl, ethoxycarbonyl | Electronic modulation | Enhances hydrogen bonding with receptor sites |
C4 | Aryl groups (e.g., nitrophenyl) | Pharmacophore anchor | Dictates target selectivity and potency |
N1 | Hydrogen | Redox sensitivity | Enables oxidation to pyridine (deactivation) |
This structural framework confers calcium channel blocking activity, making 1,4-DHPs pivotal antihypertensive agents. The meta- and para-dicarboxylate motifs enable dipole interactions with voltage-gated L-type calcium channels, while C4 aryl groups penetrate hydrophobic pockets. Oxidation to pyridine analogues (e.g., dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate) abolishes bioactivity, underscoring the necessity of the reduced 1,4-DHP ring for therapeutic effects [5] [6]. Conformational studies reveal that steric interactions between C4 aryl groups and C2/C6 alkyl substituents induce ring puckering, optimizing ligand-receptor complementarity [7].
Table 2: Comparative Molecular Properties of 1,4-DHP vs. Pyridine Analogues
Property | 1,4-DHP Form (Nifedipine) | Pyridine Form (Oxidation Product) | Significance |
---|---|---|---|
Core Structure | Non-aromatic, boat conformation | Aromatic, planar | 1,4-DHP conformation enables membrane interaction |
Molecular Weight (g/mol) | 346.3 (C₁₇H₁₈N₂O₆) | 344.32 (C₁₇H₁₆N₂O₆) | Pyridine form loses two hydrogens |
Pharmacological Activity | Potent calcium channel blockade | Inert | Oxidation abolishes vasodilation |
Stability | Light-sensitive | Photostable | Pyridine form is a degradation marker |
The C4 nitrophenyl group is a critical pharmacophore in 1,4-DHPs, with its ortho, meta, or para positioning dictating electronic distribution, steric orientation, and biological efficacy. Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (nifedipine) exemplifies how ortho-substitution enhances activity: the nitro group (–NO₂) withdraws electrons from the phenyl ring, reducing electron density at C4 of the DHP ring. This electron-deficient center stabilizes the bioactive conformation and enhances dipole interactions within calcium channels’ phenylalanine-rich domains [2] [5] [6].
Table 3: Electronic and Pharmacological Impact of Nitrophenyl Regioisomers
Substituent Position | Electron Withdrawal Strength | Vasodilating Potency (Relative to Nifedipine) | Key Structural Effects |
---|---|---|---|
Ortho (2-nitrophenyl) | Moderate | 1.0 (reference) | Steric hindrance twists phenyl ring ~30–50° from DHP plane; optimal channel fit |
Meta (3-nitrophenyl) | Moderate | >1.5 (e.g., MPC-2101) | Reduced steric clash; enhanced cerebral vasodilation |
Para (4-nitrophenyl) | Strong | <0.5 | Planar conformation; poor membrane penetration |
Ortho-substituted derivatives exhibit twisted biphenyl geometries (dihedral angles: 30–50°) due to steric repulsion between the nitro group and DHP ring. This twist enhances target selectivity by fitting L-type calcium channels’ asymmetric pockets. Meta-substituted analogues like dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (MPC-2101) demonstrate superior cerebral vasodilation (221% blood flow increase vs. nifedipine’s 187%) due to reduced steric bulk and optimized electronic profiles [4] [8]. The nitro group’s electron-withdrawing capacity polarizes the C4–C(aryl) bond, increasing the partial positive charge at C4. This polarization stabilizes the DHP ring’s enolizable protons and facilitates receptor–ligand charge transfer [1] [5].
Structural Determinants of Activity:
Visual Abstract
NITROPHENYL REGIOCHEMISTRY DICTATES ACTIVITY _________________________ | DHP CORE | | (Electron-rich ring) | ____________|______ C4 position ______|____________ | | | | Ortho (2-NO₂) Meta (3-NO₂) Para (4-NO₂) _________ _________ _________ | Steric twist: | | Planar: | | Strong EWG: | | 30–50° dihedral | | Enhanced cerebral | | Poor membrane | | Fit for L-channels| | blood flow (+221%) | | penetration |  ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄  ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄  ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ ̄ || || || VV VV VV Nifedipine (Adalat®) MPC-2101 (Vasodilator) Inactive analogue
Table 4: Key Structural Parameters Influencing Nitrophenyl Bioactivity
Parameter | Ortho-Nitrophenyl | Meta-Nitrophenyl | Para-Nitrophenyl |
---|---|---|---|
Dihedral Angle (DHP-Phenyl) | 30–50° | 10–20° | 0–5° |
Nitro Group Torsion | 15–30° out-of-plane | Near planar | Planar |
C4 Partial Charge | +0.18 e | +0.15 e | +0.22 e |
Calcium Binding IC₅₀ | 15 nM | 8 nM | >500 nM |
Thus, the nitrophenyl group operates as a molecular rheostat, where minor positional changes dramatically alter pharmacological output—validating its role as an indispensable structural motif in 1,4-DHP therapeutics [4] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7